4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(trideuteriomethyl)benzamide
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Overview
Description
N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE is a deuterated compound that features a benzamide group attached to a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is synthesized by reacting 4-bromo-1,2-dimethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Benzamide Group: The boronate ester is then coupled with 4-aminobenzamide using a Suzuki-Miyaura cross-coupling reaction. This reaction is facilitated by a palladium catalyst and a base in an appropriate solvent.
Deuteration: The final step involves the introduction of deuterium atoms into the methyl group of the benzamide. This can be achieved through catalytic hydrogenation using deuterium gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases, and appropriate solvents for cross-coupling reactions.
Major Products Formed
Phenol Derivatives: Formed from oxidation of the boronate ester.
Amines: Formed from reduction of the benzamide group.
New Carbon-Carbon Bonds: Formed from substitution reactions involving the boronate ester.
Scientific Research Applications
N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potentially used in the study of enzyme mechanisms and protein-ligand interactions due to its deuterated nature.
Medicine: Investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE involves its interaction with molecular targets through its functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The deuterated methyl group can influence the compound’s metabolic stability and pharmacokinetics, making it valuable in drug development.
Comparison with Similar Compounds
Similar Compounds
N-(Methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: The non-deuterated analog of the compound.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: A similar compound with a carboxylic acid group instead of a benzamide group.
4-Bromo-1,2-dimethylbenzene: A precursor in the synthesis of the compound.
Uniqueness
N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE is unique due to its deuterated methyl group, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs. This makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C14H20BNO3 |
---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(17)16-5/h6-9H,1-5H3,(H,16,17)/i5D3 |
InChI Key |
AICMMMQOGJNFFG-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC |
Origin of Product |
United States |
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